12-Hydoxy Loratadine

H1 receptor binding Ki affinity antihistamine potency

12-Hydroxy Loratadine, systematically known as desloratadine (CAS 100643-71-8), is the primary biologically active descarboethoxylated metabolite of the second-generation antihistamine loratadine. It functions as a potent, non-sedating, highly selective peripheral histamine H1 receptor antagonist with a tricyclic structure (5H-benzo[5,6]cyclohepta[1,2-b]pyridine, 8-chloro-6,11-dihydro-11-(4-piperidinylidene)).

Molecular Formula C₂₂H₂₅ClN₂O₃
Molecular Weight 400.9
Cat. No. B1162821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydoxy Loratadine
SynonymsEthyl 4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-4-hydroxypiperidine-1-carboxylate
Molecular FormulaC₂₂H₂₅ClN₂O₃
Molecular Weight400.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroxy Loratadine (Desloratadine) for Research & Procurement: Compound Identity and Class Positioning


12-Hydroxy Loratadine, systematically known as desloratadine (CAS 100643-71-8), is the primary biologically active descarboethoxylated metabolite of the second-generation antihistamine loratadine [1]. It functions as a potent, non-sedating, highly selective peripheral histamine H1 receptor antagonist with a tricyclic structure (5H-benzo[5,6]cyclohepta[1,2-b]pyridine, 8-chloro-6,11-dihydro-11-(4-piperidinylidene)) [2]. As the active metabolic endpoint of loratadine, desloratadine is the molecular species that directly mediates the therapeutic antihistaminic effect following loratadine administration, establishing its status as the pharmacologically definitive entity within its class [3].

Why Loratadine Cannot Substitute for 12-Hydroxy Loratadine (Desloratadine) in Research and Clinical Protocols


Although loratadine is the prodrug of desloratadine and both occupy the same therapeutic class, their direct interchange is scientifically unsupportable due to fundamentally divergent pharmacokinetic, pharmacodynamic, and biopharmaceutical properties. Loratadine requires first-pass hepatic metabolism via CYP3A4, CYP2D6, and CYP2C19 to generate the active desloratadine species, whereas desloratadine is administered as the pre-formed active entity, bypassing this variable metabolic activation step . The two compounds differ dramatically in H1 receptor binding affinity, brain receptor occupancy, susceptibility to food effects, dissolution behavior under altered gastrointestinal conditions, and regulatory indication scope [1]. The evidence below quantifies these differences, demonstrating that procurement decisions predicated on assumed therapeutic equivalence between loratadine and desloratadine carry measurable risks of compromised experimental reproducibility and clinical efficacy.

Quantitative Differentiation Evidence for 12-Hydroxy Loratadine (Desloratadine) Versus Key Comparators


H1 Receptor Binding Affinity: Desloratadine Exhibits ~39-Fold Greater Affinity Than Loratadine

In direct competition-binding studies against 17 histamine H1 receptor antagonists using recombinant human H1 receptors expressed in CHO cell membranes, desloratadine demonstrated a Ki of 0.9 ± 0.1 nM [1]. In contrast, loratadine exhibits a Ki of 35–37 nM for the same receptor under comparable radioligand displacement conditions [2]. This difference represents approximately a 39-fold higher binding affinity for desloratadine, establishing a clear molecular basis for its greater potency at equivalent concentrations.

H1 receptor binding Ki affinity antihistamine potency radioligand competition

Brain H1 Receptor Occupancy by PET Imaging: Desloratadine Spares Central H1 Receptors at Therapeutic Doses

In a double-blind, placebo-controlled crossover PET study using [11C]-doxepin in eight healthy male volunteers, brain H1 receptor occupancy (H1RO) after a single oral dose of desloratadine 5 mg was 6.47 ± 10.5%, which was not significantly different from placebo (P = 0.250) [1]. In contrast, loratadine 10 mg produced a brain H1RO of 13.8 ± 7.00%, which was significantly greater than placebo (P < 0.05). The cortical binding potential ratio (BPR) after desloratadine (0.546 ± 0.084) was not significantly different from placebo (0.584 ± 0.059, P = 0.250), whereas loratadine significantly reduced BPR to 0.504 ± 0.074 (P < 0.05 vs placebo). Subjective sleepiness did not differ significantly among desloratadine, loratadine, and placebo.

brain H1 receptor occupancy PET imaging sedation potential CNS safety

Food Effect on Bioavailability: Desloratadine Absorption Is Minimally Affected by Food Intake Compared to Loratadine

Pharmacokinetic studies reveal a marked difference in food-effect susceptibility between the two compounds. Loratadine absorption is increased by approximately 40% when administered with food, introducing a significant dietary variable into its pharmacokinetic profile [1]. In contrast, desloratadine systemic bioavailability is increased by only approximately 15% under fed conditions, and the FDA-approved prescribing information explicitly states that neither food nor grapefruit juice affects desloratadine bioavailability (Cmax and AUC) [2]. Additionally, desloratadine reaches Tmax at approximately 3 hours post-dose compared to 1.3 hours for loratadine, though both are delayed by approximately 1 hour with food.

food effect bioavailability pharmacokinetics absorption

Gastrointestinal Dissolution Post-Bariatric Surgery: Desloratadine Maintains Complete Dissolution While Loratadine Fails

A comprehensive in vitro/ex vivo study with PBPK modeling evaluated the dissolution and absorption of loratadine and desloratadine under pre- and post-bariatric surgery gastric conditions [1]. Loratadine dissolution dropped catastrophically from 100% pre-surgery to only 3% post-sleeve gastrectomy (SG) and 1% post-one-anastomosis gastric bypass (OAGB). Tablet crushing did not improve loratadine dissolution in any post-bariatric condition, and syrup provided only partial improvement (up to 40% dissolution) under post-SG conditions (pH 5). In stark contrast, desloratadine exhibited quick and complete dissolution across all pre- and post-surgery conditions. PBPK simulations revealed that loratadine absorption was profoundly impaired post-surgery, with 84–88% decreased Cmax, 28–36% decreased fraction absorbed (Fa), and 24–31% decreased overall bioavailability, whereas desloratadine absorption remained entirely unchanged.

bariatric surgery dissolution solubility PBPK modeling bioavailability

Elimination Half-Life: Desloratadine Provides ~27-Hour Duration Versus ~8 Hours for Loratadine

Desloratadine exhibits a mean plasma elimination half-life of approximately 27 hours (range 9–92 hours), substantially exceeding the approximately 8-hour half-life (range 3–20 hours) of its parent compound loratadine [1]. This ~3.4-fold longer half-life is pharmacokinetically independent of loratadine metabolism and is an intrinsic property of the desloratadine molecule itself. The extended half-life is mechanistically supported by the slow dissociation kinetics of desloratadine from the H1 receptor, with only 37% of binding reversed at 6 hours in the presence of 5 μM unlabeled desloratadine, consistent with pseudoirreversible antagonism [2].

half-life pharmacokinetics once-daily dosing duration of action

Regulatory Indication Scope: Desloratadine Is FDA-Approved for Perennial Allergic Rhinitis, Loratadine Is Not

A direct comparison of FDA-approved prescribing information reveals a critical regulatory differentiation: desloratadine tablets carry an explicit FDA-approved indication for Perennial Allergic Rhinitis (PAR)—relief of nasal and non-nasal symptoms in appropriate patient populations—in addition to Seasonal Allergic Rhinitis (SAR) and Chronic Idiopathic Urticaria (CIU) [1]. Loratadine is FDA-approved for SAR and CIU but lacks the PAR indication [2]. This regulatory distinction is not merely administrative; it reflects the distinct clinical development programs and the body of evidence demonstrating desloratadine's efficacy specifically in non-seasonal, year-round allergic rhinitis.

FDA indication perennial allergic rhinitis regulatory differentiation label comparison

Optimal Research and Industrial Application Scenarios for 12-Hydroxy Loratadine (Desloratadine)


In Vitro H1 Receptor Pharmacology Studies Requiring Maximal Target Engagement

With a Ki of 0.9 ± 0.1 nM for the human H1 receptor—approximately 39-fold more potent than loratadine (Ki 35–37 nM)—desloratadine is the preferred ligand for receptor binding, competition, and functional assays where maximal H1 receptor occupancy must be achieved with minimal compound mass . Its pseudoirreversible binding kinetics (only 37% dissociation at 6 hours) make it particularly valuable for washout-resistant experimental designs and prolonged incubation protocols . Researchers investigating structure-activity relationships around the H1 receptor should use desloratadine as the reference antagonist rather than loratadine, as the latter's lower affinity may confound potency comparisons.

CNS Safety-Focused Preclinical and Clinical Protocols

Human PET imaging data demonstrate that desloratadine 5 mg does not significantly occupy brain H1 receptors (H1RO 6.47 ± 10.5%, not significantly different from placebo, P = 0.250), whereas loratadine 10 mg does (H1RO 13.8 ± 7.00%, P < 0.05 vs placebo) . This direct evidence positions desloratadine as the antihistamine of choice for protocols where central nervous system penetration and sedative potential must be minimized, including studies involving cognitive performance assessment, psychomotor testing, and populations vulnerable to anticholinergic burden.

Pharmacokinetic Studies Requiring Food-Independent Drug Absorption

Unlike loratadine, whose absorption increases by approximately 40% with food, desloratadine bioavailability is minimally affected by dietary intake (~15% increase), and the FDA label explicitly states that food and grapefruit juice do not affect its Cmax or AUC . This property makes desloratadine the superior candidate for pharmacokinetic and pharmacodynamic studies where dietary standardization is impractical, as well as for formulation development programs targeting fed-state bioequivalence .

Bariatric and Altered GI Anatomy Patient Protocols

The biorelevant dissolution and PBPK modeling study by Porat et al. (2022) demonstrated that loratadine dissolution collapses to as little as 1–3% of the dose under post-bariatric gastric conditions, with PBPK-predicted Cmax decreases of 84–88% and bioavailability reductions of 24–31%, while desloratadine maintains complete dissolution and unchanged absorption across all pre- and post-surgery conditions . For any clinical trial, observational study, or treatment protocol involving bariatric surgery patients, desloratadine is the only scientifically defensible antihistamine selection; loratadine use in this population carries a high risk of therapeutic failure due to dissolution-limited absorption.

Quote Request

Request a Quote for 12-Hydoxy Loratadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.